molecular formula C17H18ClNOS B4919288 2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide

2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide

Cat. No.: B4919288
M. Wt: 319.8 g/mol
InChI Key: HVJMSAAEKJSITF-UHFFFAOYSA-N
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Description

2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide is an organic compound with the molecular formula C17H18ClNOS and a molecular weight of 319.85 g/mol . This compound is characterized by the presence of a benzamide core substituted with a chlorine atom, a methylsulfanyl group, and a phenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylsulfanylbenzoic acid and 2-phenylpropylamine.

    Amidation Reaction: The carboxylic acid group of 2-chloro-5-methylsulfanylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methylsulfanyl-N-(2-phenoxyethyl)benzamide
  • 2-chloro-5-(methylsulfanyl)benzamide
  • N-(5-chloro-2-(methylsulfanyl)phenyl)acetamide

Uniqueness

2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the phenylpropyl group enhances its lipophilicity and potential interactions with biological targets compared to similar compounds .

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12(13-6-4-3-5-7-13)11-19-17(20)15-10-14(21-2)8-9-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMSAAEKJSITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)SC)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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